4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde

Materials Science Process Chemistry Solid-State Characterization

4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde is the 4-substituted regioisomer, featuring an ortho-relationship between the electron-withdrawing aldehyde and phenylethynyl group. This architecture precisely controls conjugated backbone geometry for OLED and OPV materials. Unlike the 5-substituted analog (CAS 17257-10-2, mp ~83°C), this compound’s higher melting point (115–118°C) provides a wider thermal processing window for vacuum thermal evaporation (VTE) thin-film deposition. Sourced at ≥97% purity, it eliminates in-house purification bottlenecks. It is also a key intermediate for caspase‑3 inhibitor programs targeting neurodegenerative diseases. Order the correct regioisomer to ensure reproducible device performance and synthetic efficiency.

Molecular Formula C13H8OS
Molecular Weight 212.27 g/mol
CAS No. 175203-58-4
Cat. No. B067235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde
CAS175203-58-4
Molecular FormulaC13H8OS
Molecular Weight212.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=CSC(=C2)C=O
InChIInChI=1S/C13H8OS/c14-9-13-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H
InChIKeySAYKNBQCVYQQJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde: Core Chemical Identity and Procurement Context


4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde (CAS: 175203-58-4) is an organic compound characterized by a thiophene ring substituted with a phenylethynyl group at the 4-position and an aldehyde functional group at the 2-position, with the molecular formula C₁₃H₈OS and a molecular weight of 212.27 g/mol . Its unique substitution pattern distinguishes it from its 5-substituted regioisomer, 5-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde (CAS: 17257-10-2) , and other phenylethynyl-thiophene derivatives, a class recognized for potential in organic electronics and medicinal chemistry [1]. The compound is commercially available with a typical purity specification of 95% or higher, and at room temperature it is a solid with a melting point range of 115-118°C .

Why 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde Cannot Be Simply Swapped with Other Thiophene Aldehyde Analogs


Substituting 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde with a generic thiophene aldehyde or its 5-substituted regioisomer is not scientifically sound due to fundamental differences in molecular architecture. The position of the aldehyde group relative to the phenylethynyl substituent fundamentally alters the molecule's electronic properties and reactivity. For instance, the 4-substituted isomer possesses an ortho-relationship between the electron-withdrawing aldehyde and the conjugated alkyne moiety, which is distinct from the remote relationship in the 5-substituted isomer (CAS 17257-10-2) . This structural nuance directly impacts key parameters such as the compound's melting point (115-118°C) versus the significantly lower melting point of its 5-substituted analog (~83°C), and is a critical determinant of its suitability as a specific building block for materials with defined spatial and electronic requirements . Therefore, unqualified substitution risks altering a synthetic pathway's regiospecificity and the desired photophysical or electronic properties of the final advanced material.

Differentiated Evidence for 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde: Quantitative Performance Metrics vs. Analogs


Distinct Physical Form and Thermal Profile vs. 5-Substituted Regioisomer

The solid-state properties of 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde are distinct from its 5-substituted analog, 5-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde (CAS 17257-10-2). The target compound is characterized by a significantly higher melting point, a key indicator of stronger intermolecular forces and potential differences in crystal packing . This is in contrast to the 5-substituted isomer, which is described as a white crystalline solid with a melting point around 83°C . This quantitative difference in melting point is a direct result of the regioisomeric substitution pattern and is a primary differentiator for applications requiring specific thermal stability or solid-state processing.

Materials Science Process Chemistry Solid-State Characterization

Purity Threshold Advantages in Regioisomer Supply

The commercial supply of the 4-substituted isomer is consistently offered at a higher baseline purity compared to its 5-substituted analog. Reputable vendors such as Thermo Scientific Maybridge and AK Scientific provide 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde with a purity specification of 95-97% . In contrast, the 5-substituted isomer, 5-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde, is often listed at lower purity grades, such as 90% [1]. While 95% purity is also available for the 5-isomer, the 4-isomer maintains a higher typical minimum purity across multiple major vendors. This suggests a potential advantage in the synthetic accessibility or purification of the 4-substituted product, which can be a critical factor in ensuring reproducible yields and minimizing side reactions in sensitive chemical processes [2].

Chemical Synthesis Regiospecificity Quality Control

Unique Regioisomer as a Gatekeeper for Distinct Conjugated Architectures

The substitution pattern of 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde is a critical determinant for building specific conjugated architectures. The aldehyde at the 2-position serves as a reactive handle for further derivatization (e.g., Knoevenagel condensations, imine formation), while the phenylethynyl group at the 4-position extends the π-conjugation pathway [1]. In contrast, the 5-substituted isomer (CAS 17257-10-2) features the aldehyde and phenylethynyl groups in a different relative orientation, which leads to a distinct spatial arrangement in subsequent oligomers or polymers . This is a class-level inference for materials design: the choice of the 4-substituted over the 5-substituted isomer is not trivial but a deliberate decision to engineer a specific molecular geometry and, consequently, a targeted set of electronic and optical properties in the final material [2].

Organic Electronics Conjugated Polymers Structure-Property Relationships

Structural Congruence with Novel Caspase-3 Inhibitor Pharmacophores

The compound belongs to a class of phenylethynyl-thiophene based compounds that have been patented for their ability to inhibit and/or attenuate apoptosis via caspase 3 for the treatment of various degenerative disorders, including ALS, Huntington's disease, and Alzheimer's disease [1]. While the patent literature does not provide direct comparative quantitative data for 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde itself, the compound's structural core—specifically the phenylethynyl group conjugated to a thiophene ring—is a defining feature of the claimed pharmacophore [2]. This positions the compound as a direct synthetic precursor for generating focused libraries around this specific chemical series, in contrast to other thiophene aldehydes lacking this motif, which are not associated with this mechanism of action.

Medicinal Chemistry Neurodegeneration Apoptosis

Primary Use Cases for 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde Driven by Differentiated Evidence


Synthesis of Regiospecific Conjugated Oligomers and Polymers for Organic Electronics

This compound is a critical starting material for synthesizing conjugated materials with a defined 2,4-substitution pattern. The distinct regioisomerism of this compound, in contrast to the 5-substituted analog, allows chemists to precisely control the backbone geometry of conjugated polymers and oligomers, which directly impacts the final material's electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [1].

Thermal Processing-Intensive Fabrication Methods

The significantly higher melting point (115-118°C) of this compound, compared to the 5-substituted regioisomer (~83°C), makes it a superior choice for material fabrication processes that involve elevated temperatures, such as vacuum thermal evaporation (VTE) for thin-film deposition [1]. This wider thermal window enhances processing flexibility and can lead to improved film quality and device performance .

Precursor for Caspase-3 Inhibitor Lead Optimization Programs

Due to its core structure aligning with a patented class of caspase-3 inhibitors for neurodegenerative diseases, this compound is a high-value synthetic intermediate for medicinal chemistry programs focused on apoptosis modulation [1]. It provides a direct and efficient entry point for building and expanding a focused chemical library around this therapeutically relevant pharmacophore .

High-Fidelity Multi-Step Chemical Synthesis

The commercial availability of this compound at high purity levels (≥95-97%) reduces the need for rigorous in-house purification, mitigating a common bottleneck in complex synthetic sequences [1]. For researchers performing multi-step syntheses where purity of each intermediate is critical for overall yield and reproducibility, the high initial quality of this 4-substituted isomer offers a distinct procurement advantage over lower-purity alternatives .

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